molecular formula C20H32O6 B13812113 (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid

(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid

Cat. No.: B13812113
M. Wt: 368.5 g/mol
InChI Key: KJYIVXDPWBUJBQ-ZDDFUZLGSA-N
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Description

(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by its intricate stereochemistry and functional groups. This compound features multiple hydroxyl groups, a lactone ring, and a conjugated diene system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as oxan-3-yl derivatives, followed by the introduction of hydroxyl and enyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The conjugated diene system can be reduced to form saturated compounds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the diene system can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a valuable tool for probing the activity of enzymes involved in oxidation-reduction and substitution reactions.

Medicine

In medicine, this compound may have potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The conjugated diene system can participate in electron transfer reactions, influencing redox states and signaling pathways. The lactone ring can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid: This compound is unique due to its specific stereochemistry and functional groups.

    (E)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid: Similar structure but different configuration at the double bond.

    (Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid: Similar structure but different configuration at the enyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological targets. The combination of hydroxyl groups, a lactone ring, and a conjugated diene system makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17+,18+/m0/s1

InChI Key

KJYIVXDPWBUJBQ-ZDDFUZLGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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